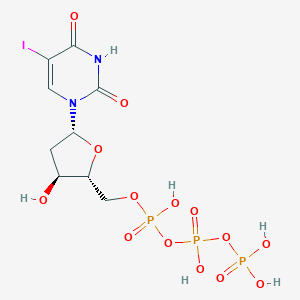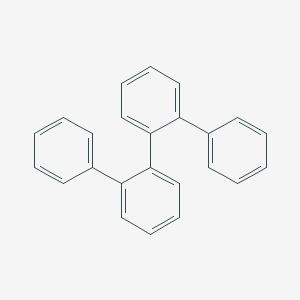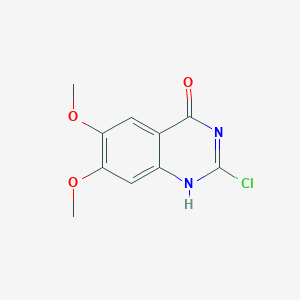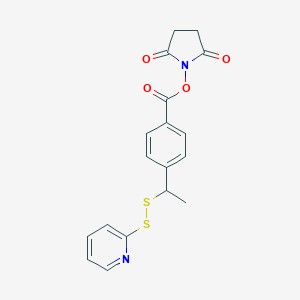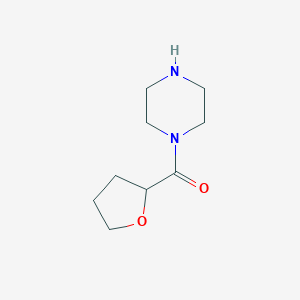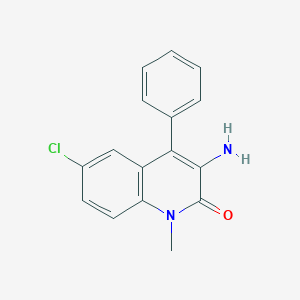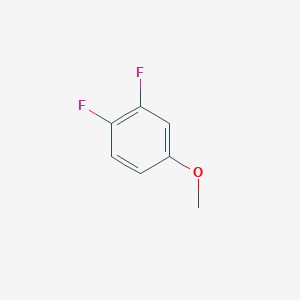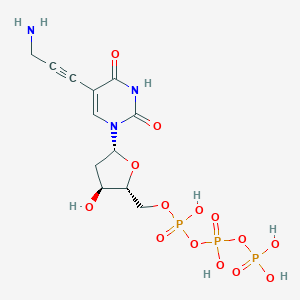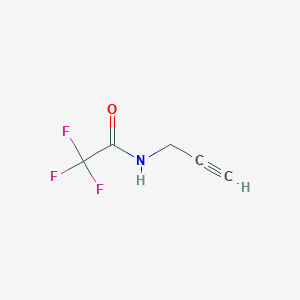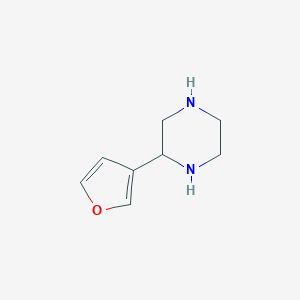![molecular formula C10H12O B048570 Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) CAS No. 116195-05-2](/img/structure/B48570.png)
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (-)-trans-Carveol and is a stereoisomer of Carveol.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Mecanismo De Acción
The mechanism of action of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins in the body. It has been found to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been found to have various biochemical and physiological effects on the body. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been found to have analgesic properties, which can help alleviate pain. It has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) in lab experiments is its low toxicity. It has been found to have low toxicity in various animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI). One of the future directions is the study of its potential use in the treatment of cancer. More research is needed to determine its efficacy in treating cancer and the mechanism of action behind its cytotoxic effects on cancer cells. Another future direction is the study of its potential use as an antimicrobial agent. More research is needed to determine its effectiveness against various bacteria and fungi. Finally, more research is needed to determine the potential side effects of using this compound in humans and animals.
Conclusion:
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer. More research is needed to fully understand its mechanism of action and potential side effects. However, its low toxicity makes it a safe compound to use in lab experiments.
Métodos De Síntesis
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) can be synthesized by the reduction of Carvone using Sodium borohydride. Carvone is a natural compound found in many essential oils, including spearmint, caraway, and dill. The reduction of Carvone results in the formation of (-)-trans-Carveol, which is Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Aplicaciones Científicas De Investigación
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Propiedades
Número CAS |
116195-05-2 |
|---|---|
Nombre del producto |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1-(1-tricyclo[3.2.1.02,7]oct-3-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6(11)10-5-7-2-3-8(10)9(10)4-7/h2-3,7-9H,4-5H2,1H3 |
Clave InChI |
FOWUMYNNQUIXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC3CC1C2C=C3 |
SMILES canónico |
CC(=O)C12CC3CC1C2C=C3 |
Sinónimos |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



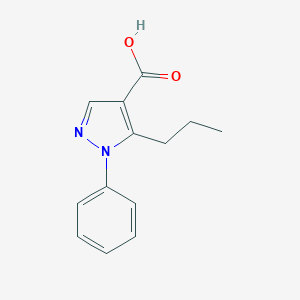
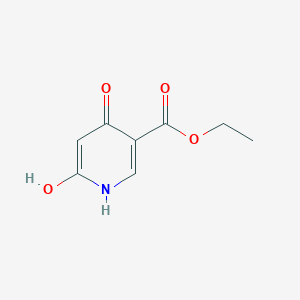
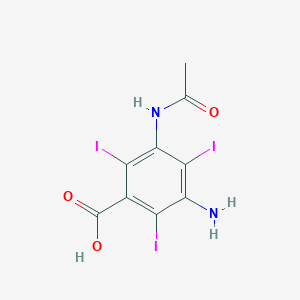
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
